Superior In Vitro Activity Against Carbapenem-Resistant Acinetobacter baumannii (CRAB) Compared with Colistin and Novel β-Lactam Combinations
Against a global collection of 313 carbapenem-resistant A. baumannii (CRAB) isolates with defined resistance mechanisms, cefiderocol demonstrated an MIC₅₀ of 0.5 mg/L and MIC₉₀ of 4 mg/L. This activity was superior to all tested β-lactam comparators, including ceftazidime-avibactam, ceftolozane-tazobactam, meropenem, meropenem-vaborbactam, imipenem-relebactam, and piperacillin-tazobactam. Colistin showed comparable but distinct activity with a higher MIC₅₀ (1 mg/L) and lower MIC₉₀ (2 mg/L) [1].
| Evidence Dimension | In vitro antibacterial activity (MIC₅₀ / MIC₉₀) against CRAB |
|---|---|
| Target Compound Data | MIC₅₀ = 0.5 mg/L; MIC₉₀ = 4 mg/L |
| Comparator Or Baseline | Colistin: MIC₅₀ = 1 mg/L, MIC₉₀ = 2 mg/L. All other β-lactam and β-lactam/β-lactamase inhibitor combinations tested (ceftazidime, ceftazidime-avibactam, ceftolozane-tazobactam, ciprofloxacin, imipenem-relebactam, meropenem, meropenem-vaborbactam, minocycline, piperacillin-tazobactam) showed inferior activity. |
| Quantified Difference | Cefiderocol MIC₅₀ was 2-fold lower than colistin MIC₅₀ (0.5 vs 1 mg/L). Cefiderocol MIC₉₀ was 2-fold higher than colistin MIC₉₀ (4 vs 2 mg/L). Cefiderocol was the most active β-lactam agent tested. |
| Conditions | Broth microdilution in iron-depleted CAMHB (for cefiderocol) and standard CAMHB (for comparators); 313 non-duplicate CRAB global isolates (47 countries, 2012-2016); CLSI/EUCAST methods. |
Why This Matters
CRAB is a WHO Critical Priority 1 pathogen with extremely limited treatment options; cefiderocol's low MIC₅₀ of 0.5 mg/L against this panel supports its use when colistin (associated with nephrotoxicity) and all β-lactam alternatives fail.
- [1] Raro OHF, Poirel L, Sadek M, Nordmann P. In Vitro Activity of Cefiderocol against a Global Collection of Carbapenem-Resistant Acinetobacter baumannii Isolates. Antibiotics. 2023;12(7):1172. doi:10.3390/antibiotics12071172. View Source
